molecular formula C21H22N4O2S B2880100 N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-90-5

N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2880100
CAS No.: 897456-90-5
M. Wt: 394.49
InChI Key: GEMHFTXYOOKBAR-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features a 4-ethylphenyl group at the N1 position and a thioether-linked 4-phenylimidazole moiety at the N2 position. This compound belongs to a broader class of oxalamides, which are studied for their diverse biological activities, including receptor modulation and flavor-enhancing properties .

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-15-8-10-17(11-9-15)24-20(27)19(26)22-12-13-28-21-23-14-18(25-21)16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMHFTXYOOKBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure, which consists of two amide linkages separated by an ethylene group. This compound incorporates a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety, contributing to its structural complexity and potential biological activity. The imidazole ring is particularly significant in medicinal chemistry due to its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S, with a molecular weight of 396.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C20H20N4O3S
Molecular Weight 396.5 g/mol
CAS Number 897456-66-5

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The imidazole moiety is known for its role in various biological processes, often acting as a pharmacophore in drug design.

Antimicrobial Activity

Studies have shown that compounds containing imidazole structures can demonstrate inhibitory effects against various pathogens. For instance, the presence of the thioether linkage in this compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial efficacy. Preliminary investigations suggest that this compound could inhibit the growth of certain bacterial strains.

Anticancer Properties

The anticancer activity of this compound has been explored through various assays. For example, it has been noted that compounds with similar imidazole structures exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism of action may involve the modulation of specific enzymes or receptors involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:

  • Study on Anticancer Activity :
    • A study tested various imidazole derivatives against cancer cell lines, demonstrating that compounds with similar structural motifs exhibited significant cytotoxicity compared to controls.
    • The results indicated that the introduction of thioether groups could enhance the interaction with cellular targets, leading to improved anticancer activity.
  • Antimicrobial Efficacy :
    • Research on related oxalamides has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound might share similar antimicrobial properties due to its structural features .

The biological activity of this compound may involve several mechanisms:

Binding Interactions :
The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding its therapeutic potential.

Cellular Effects :
By affecting cell signaling pathways, gene expression, and other cellular processes, this compound could alter the behavior of cancer cells or pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide and related oxalamide/imidazole derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Source/Reference
This compound - 4-ethylphenyl substituent
- Thioethyl-linked 4-phenylimidazole
Not explicitly provided Likely receptor modulation (inferred from analogs)
N1-(2,5-difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide () - 2,5-Difluorophenyl substituent
- Identical thioethyl-imidazole moiety
402.419 Unspecified; fluorinated analogs often enhance lipophilicity/bioavailability
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) - Triazole core (vs. imidazole)
- Pyridinyl substituent
Not provided Insect olfactory receptor agonist
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) - 2,4-Dimethoxybenzyl group
- Pyridinylethyl substituent
Not provided Umami flavor enhancer (hTAS1R1/hTAS1R3 receptor agonist)
Compound 9 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)...) - Bis-imidazolidinone-oxalamide
- Methoxyphenyl and hydroxy groups
Not provided Synthetic intermediate; structural complexity

Detailed Comparative Analysis

Structural Modifications and Pharmacological Implications

  • Fluorination vs. Ethyl Substitution : The difluorophenyl analog () replaces the 4-ethyl group with fluorine atoms, which typically increase metabolic stability and membrane permeability due to enhanced lipophilicity . This modification may alter target binding compared to the ethylphenyl variant.
  • Heterocyclic Core Variations: VUAA1 () substitutes the imidazole ring with a triazole, a change that significantly impacts receptor specificity.
  • Functional Group Diversity : S336 () incorporates dimethoxybenzyl and pyridinylethyl groups, which are critical for umami taste receptor activation. This highlights how electronic effects (e.g., methoxy electron donation) influence receptor interaction .

Key Research Findings

  • Fluorinated Analogs : The 2,5-difluorophenyl variant () demonstrates how halogenation can fine-tune physicochemical properties without drastically altering molecular weight (~400 g/mol) .
  • Triazole vs. Imidazole : VUAA1’s triazole core () underscores the importance of heterocycle choice in receptor selectivity, a factor relevant to designing derivatives of the main compound .
  • Food Additive Applications : S336’s regulatory approval () suggests oxalamides with polar substituents (e.g., pyridinylethyl) are prioritized for consumer safety, contrasting with the main compound’s unexplored toxicology .

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